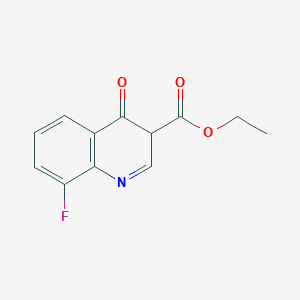![molecular formula C10H15FN2O4 B12359443 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12359443.png)
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a fluorinated nucleoside analog. This compound is structurally related to nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of a fluorine atom in its structure makes it particularly interesting for various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multi-step reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the oxolan ring and the diazinane moiety. Specific reagents and conditions may vary, but common steps include:
Fluorination: Using reagents like diisopropylethylamine and potassium fluoride.
Ring Closure: Employing conditions such as acidic or basic catalysis to form the oxolan ring.
Final Assembly: Combining the fluorinated oxolan with the diazinane structure under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Purification steps like crystallization and chromatography are crucial to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine site.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to the inhibition of DNA and RNA synthesis. The compound targets enzymes such as DNA polymerase and RNA polymerase, interfering with their function and ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.
Zebularine: Known for its ability to inhibit DNA methylation.
Idoxuridine: Used as an antiviral agent by inhibiting viral DNA replication .
Uniqueness
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific structural features, such as the fluorine atom and the oxolan ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15FN2O4 |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
ZVFFTPOLGXQZOA-UNYLCCJPSA-N |
Isomerische SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
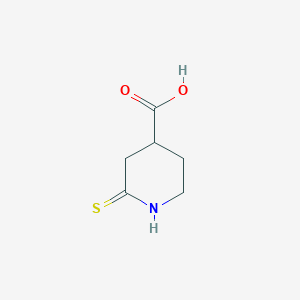
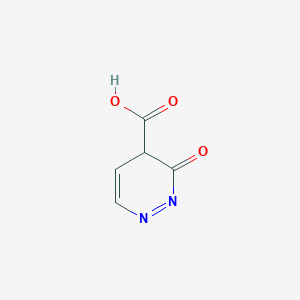

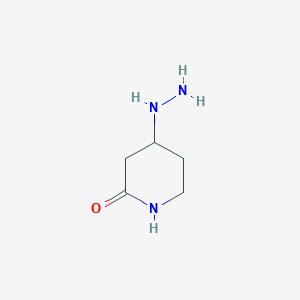
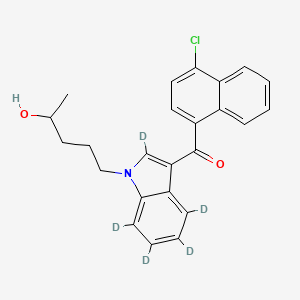
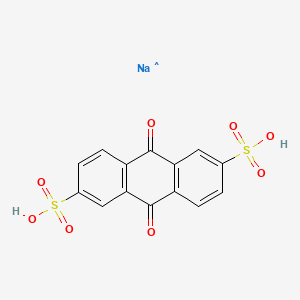
![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
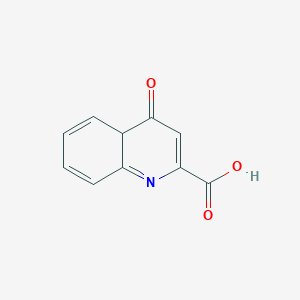
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12359428.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)
